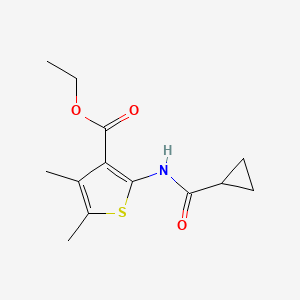![molecular formula C20H29NO3 B6418211 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide CAS No. 1091155-86-0](/img/structure/B6418211.png)
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide (NMC) is a cyclic amide derived from an oxane ring, which has recently been studied for its potential applications in the field of medicinal chemistry. The compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide has been studied for its potential applications in medicinal chemistry. It has been used in the synthesis of a variety of compounds, such as heterocyclic compounds, peptides, and peptidomimetics. It has also been used in the synthesis of compounds with potential anti-inflammatory, anti-bacterial, and anti-cancer activities.
Mecanismo De Acción
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. It is believed that N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide binds to the active site of COX-2, preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide has been studied for its effects on biochemical and physiological processes. It has been shown to reduce inflammation, inhibit the growth of certain bacteria, and reduce the growth of certain cancer cells. It has also been shown to reduce the production of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in both acidic and basic conditions. It also has low toxicity, making it safe for use in lab experiments. However, N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide has some limitations as well. It is not water-soluble, making it difficult to use in aqueous solutions. It also has a low solubility in organic solvents, making it difficult to use in organic solvent-based experiments.
Direcciones Futuras
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide has potential applications in the field of medicinal chemistry. It could be used in the synthesis of compounds with potential anti-inflammatory, anti-bacterial, and anti-cancer activities. Additionally, it could be used to develop compounds with improved solubility and stability. It could also be used to develop compounds with improved selectivity and potency. Finally, it could be used to develop compounds with improved pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide can be synthesized using a three-step process. The first step involves the synthesis of 4-methoxyphenyl-2-oxazoline (MPO) from the reaction of 2-methoxyphenylacetic acid and hydrazine. The second step involves the condensation of the MPO with cyclohexanecarboxylic acid in the presence of a base. This reaction yields the N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide. The third step involves the purification of the N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide.
Propiedades
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-23-18-10-6-5-9-17(18)20(11-13-24-14-12-20)15-21-19(22)16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPIWHQYLHIWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B6418155.png)
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6418156.png)
![3-[4-(benzyloxy)phenyl]-5-methyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418169.png)
![9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418177.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6418190.png)
![1,3-dimethyl-8-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418191.png)
![3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6418199.png)
![N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B6418203.png)
![2-chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6418216.png)
![2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide](/img/structure/B6418220.png)
![1-methanesulfonyl-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B6418227.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclopentanecarboxamide](/img/structure/B6418233.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclohexanecarboxamide](/img/structure/B6418238.png)